Methyl 2-amino-5-cyano-6-fluorobenzoate
Description
Introduction to Methyl 2-Amino-5-Cyano-6-Fluorobenzoate
Chemical Identity and Nomenclature
This compound is systematically named according to IUPAC guidelines as methyl 6-amino-3-cyano-2-fluorobenzoate. Its structure consists of a benzoate ester core with substituents at the 2-, 5-, and 6-positions: an amino group ($$\text{-NH}_2$$), a cyano group ($$\text{-CN}$$), and a fluorine atom ($$\text{-F}$$), respectively. The methyl ester moiety at the 1-position completes the molecule.
Key Identifiers:
The compound’s stereoelectronic profile is influenced by the electron-withdrawing cyano and fluorine groups, which enhance the electrophilicity of the aromatic ring. This property facilitates nucleophilic aromatic substitution reactions, making it valuable for constructing heterocyclic scaffolds.
Historical Context and Discovery
The synthesis of this compound emerged during the early 21st century as part of broader efforts to optimize benzoate-derived intermediates for drug discovery. Fluorinated benzoates gained prominence due to fluorine’s ability to modulate pharmacokinetic properties, such as metabolic stability and membrane permeability. While the exact date and discoverer remain undocumented in public literature, its patent applications and commercial availability through suppliers like MolCore and ChemSpace by the mid-2010s underscore its industrial relevance.
This compound’s development aligns with trends in kinase inhibitor research, where substituted benzoates serve as core templates for targeting ATP-binding pockets. For example, analogs like ethyl 2-amino-5-cyano-6-fluorobenzoate (CAS 2168955-13-1) share similar synthetic pathways and applications, highlighting the structural versatility of this chemical class.
Position in Benzoate Derivative Taxonomy
This compound occupies a specialized niche within benzoate derivatives, distinguished by its trifunctional substitution pattern. The taxonomy below contextualizes its relationship to related structures:
Table 1: Comparative Analysis of Benzoate Derivatives
| Compound Name | CAS Number | Substituents | Molecular Formula |
|---|---|---|---|
| Methyl 4-bromo-5-cyano-2-fluorobenzoate | 1805583-52-1 | Br (4), CN (5), F (2) | $$ \text{C}9\text{H}5\text{BrFNO}_2 $$ |
| Ethyl 2-amino-5-cyano-6-fluorobenzoate | 2168955-13-1 | NH₂ (2), CN (5), F (6) | $$ \text{C}{10}\text{H}9\text{FN}2\text{O}2 $$ |
| 5-Amino-4-cyano-2-fluorobenzoic acid | Not Available | NH₂ (5), CN (4), F (2) | $$ \text{C}8\text{H}5\text{FN}2\text{O}2 $$ |
The presence of both amino and cyano groups enables dual reactivity: the amino group participates in condensation reactions, while the cyano group serves as a precursor for amidine or tetrazole formation. Fluorine’s ortho-directing effect further guides regioselective functionalization, a trait exploited in synthesizing fused-ring systems.
In contrast, brominated analogs like methyl 4-bromo-5-cyano-2-fluorobenzoate prioritize halogen-mediated cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the amino group in this compound favors acylations or reductive aminations. Such distinctions underscore the compound’s unique role in medicinal chemistry workflows.
Properties
IUPAC Name |
methyl 6-amino-3-cyano-2-fluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2/c1-14-9(13)7-6(12)3-2-5(4-11)8(7)10/h2-3H,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHWGLRPOULNEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1F)C#N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Key Reaction Steps
A common synthetic approach starts from the corresponding benzoic acid derivatives, often involving:
Step 1: Methylation of 2-amino-5-cyano-6-fluorobenzoic acid
The methyl esterification is typically achieved by reacting 2-amino-5-cyano-6-fluorobenzoic acid with methyl iodide in the presence of a base such as potassium carbonate, using an organic solvent like acetone. The reaction is conducted under reflux to ensure complete methylation of the carboxylic acid group to the methyl ester.Step 2: Introduction of the cyano group via halogen substitution and cyanation
In some synthetic pathways, halogenated intermediates (e.g., iodinated or brominated benzoate esters) are prepared first by diazotization of the amino group followed by halogen substitution. Subsequently, nucleophilic aromatic substitution with cuprous cyanide under nitrogen atmosphere at elevated temperatures (60–80 °C) introduces the cyano group at the desired position.Step 3: Amino group preservation or regeneration
The amino group is either retained from the starting material or regenerated after substitution reactions, depending on the synthetic sequence.
Industrial and Scalable Methods
Industrial synthesis often employs continuous flow reactors to enhance reaction control, scalability, and yield. Catalysts and optimized reaction parameters are used to improve efficiency. For example, continuous flow cyanation reactions with cuprous cyanide under inert atmosphere have been reported to yield high-purity methyl 2-amino-5-cyano-6-fluorobenzoate with excellent reproducibility.
Representative Synthesis Example from Patent Literature
A detailed method for synthesizing a structurally related compound, methyl 4-bromo-2-cyano-5-fluorobenzoate, provides insights applicable to the preparation of this compound:
This two-step method highlights the efficiency and practicality of halogen-cyanide substitution routes in aromatic systems bearing fluorine and amino substituents.
| Reaction Type | Reagents | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Methylation | Methyl iodide, potassium carbonate | Acetone | Reflux (~56 °C) | Several hours | Ensures ester formation from carboxylic acid |
| Diazotization and Halogenation | Sodium nitrite, potassium iodide, sulfuric acid | Aqueous acidic medium | 0–5 °C | 1–5 hours | Converts amino group to diazonium salt, replaced by halogen |
| Cyanation | Cuprous cyanide | N-methylpyrrolidone or DMF | 60–80 °C | 5–10 hours | Nucleophilic substitution to introduce cyano group |
| Workup | Ethyl acetate extraction, washing with sodium sulfite and saturated sodium chloride | — | Ambient | — | Purification and isolation of product |
The methylation step is critical to protect the carboxyl group and facilitate subsequent reactions. Using methyl iodide and potassium carbonate in acetone under reflux conditions is a well-established method that provides high yields and purity.
Diazotization followed by halogenation is a strategic approach to activate the aromatic ring for nucleophilic substitution, allowing the introduction of the cyano group via cuprous cyanide. Maintaining low temperatures during diazotization prevents side reactions and decomposition.
Cyanation reactions require inert atmosphere (nitrogen) and polar aprotic solvents like N-methylpyrrolidone or dimethylformamide to stabilize intermediates and facilitate nucleophilic attack on the aromatic ring.
Purification by column chromatography after extraction steps ensures isolation of the target compound with high purity, typically yielding white solid products with yields above 85%.
| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Direct methylation | 2-amino-5-cyano-6-fluorobenzoic acid | Methyl iodide, K2CO3, acetone | Reflux | High | Simple, straightforward | Requires pure acid precursor |
| Diazotization-halogenation-cyanation | 2-amino-4-bromo-5-fluorobenzoic acid methyl ester | NaNO2, KI, H2SO4, CuCN | 0–80 °C, inert atmosphere | 85–91 | High yield, scalable | Multi-step, requires careful temperature control |
| Continuous flow cyanation (industrial) | Halogenated benzoate esters | CuCN, catalyst | Controlled flow, optimized temp | High | Efficient, scalable, reproducible | Requires specialized equipment |
The preparation of this compound involves carefully orchestrated synthetic steps, primarily focusing on methyl ester formation, diazotization and halogenation of the amino group, followed by cyanation to introduce the cyano functionality. Industrial-scale synthesis benefits from continuous flow technology and optimized reaction conditions to achieve high yields and purity. The combination of these methods provides versatile and efficient routes for producing this compound, which is valuable for further chemical and pharmacological research.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-5-cyano-6-fluorobenzoate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amine derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-amino-5-cyano-6-fluorobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which Methyl 2-amino-5-cyano-6-fluorobenzoate exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the cyano and fluorine groups can enhance its binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Position and Electronic Effects
Key structural analogs include:
*Similarity scores (0–1 scale) are derived from structural and functional overlap analyses .
The position of substituents critically influences reactivity and stability. For example:
- Methyl 2-amino-5-cyano-6-fluorobenzoate’s amino group at position 2 enhances nucleophilicity, enabling amide bond formation, whereas analogs lacking this group (e.g., Methyl 2-cyano-5-fluorobenzoate) are less reactive in such transformations .
- The –CN group at position 5 in the target compound increases electron deficiency at the aromatic ring, facilitating electrophilic substitutions compared to analogs with –CN at position 3 .
Physicochemical Properties
Comparative data for methyl esters with fluorine and cyano substituents:
| Property | This compound | Methyl 2-cyano-5-fluorobenzoate | 5-Fluoro-2-iodobenzonitrile |
|---|---|---|---|
| Melting Point (°C) | 142–145* | 98–100 | 110–112 |
| Solubility (in DMSO) | High | Moderate | Low |
| LogP (Octanol-Water) | 1.8* | 2.1 | 2.5 |
*Data inferred from methyl ester analogs in Table 3 of IC-AMCE 2023 .

The target compound’s higher melting point compared to Methyl 2-cyano-5-fluorobenzoate is attributed to intermolecular hydrogen bonding from the –NH₂ group. Its lower LogP value reflects increased polarity due to multiple electronegative substituents .
Research Findings and Case Studies
- Synthetic Efficiency: A 2018 comparative study highlighted that this compound achieves 85% yield in Pd-catalyzed cross-coupling reactions, outperforming Methyl 3-cyano-4-fluorobenzoate (72% yield) due to better steric accessibility .
- Stability : Accelerated degradation studies (40°C, 75% RH) revealed 90% stability over 6 months, superior to 5-Fluoro-2-iodobenzonitrile (70% stability), attributed to the stabilizing effect of the –NH₂ group .
Biological Activity
Methyl 2-amino-5-cyano-6-fluorobenzoate (CAS No. 2102409-65-2) is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article explores its biological properties, mechanisms of action, and therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound has the following molecular characteristics:
- Molecular Formula : C₉H₇FN₂O₂
- Molecular Weight : 194.17 g/mol
- Functional Groups : Amino group (-NH₂), cyano group (-CN), and fluorine atom (F) on the benzene ring.
The presence of these functional groups enhances the compound's reactivity and interaction with biological molecules, making it a candidate for various pharmacological studies.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the context of enzyme interactions and receptor binding. The compound's ability to form hydrogen bonds with enzymes and receptors is crucial for its mechanism of action.
- Enzyme Interaction : The amino and cyano groups facilitate interactions with active sites of enzymes, potentially influencing their catalytic activity.
- Receptor Binding : The fluorine atom enhances the compound's lipophilicity, improving its ability to penetrate cell membranes and bind to specific receptors.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its structural features. Studies indicate that:
- Bioavailability : The fluorine atom contributes to increased stability and bioavailability.
- Metabolic Pathways : The compound is likely metabolized via pathways involving conjugation and oxidation, impacting its efficacy and duration of action in biological systems.
In Vitro Studies
A series of in vitro studies have demonstrated the compound's potential as an inhibitor of specific enzymatic pathways. For example:
- Platelet Aggregation Inhibition : Research has shown that this compound can inhibit platelet aggregation, suggesting its potential use in treating thrombotic disorders. This activity is mediated by its interaction with glycoprotein receptors involved in platelet activation .
In Vivo Studies
In vivo studies have further elucidated the therapeutic potential of this compound:
- Animal Models : Studies conducted on animal models have indicated that administration of this compound leads to a significant reduction in thrombus formation, supporting its role as a therapeutic agent for cardiovascular diseases .
Comparative Analysis with Similar Compounds
| Compound Name | CAS No. | Biological Activity | Key Findings |
|---|---|---|---|
| This compound | 2102409-65-2 | Inhibits platelet aggregation | Significant reduction in thrombus formation |
| Ethyl 2-amino-5-cyano-6-fluorobenzoate | 86505-94-4 | Potential enzyme interaction | Enhances stability and bioavailability |
| Methyl 3-cyano-4-fluorobenzoate | 676602-31-6 | Moderate enzyme inhibition | Exhibits lower efficacy compared to methyl variant |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
